molecular formula C17H17BrN2O2S B2652974 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-20-3

2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2652974
CAS No.: 476280-20-3
M. Wt: 393.3
InChI Key: AYLJVOASCMIIQX-UHFFFAOYSA-N
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Description

2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a structure recognized for its significant potential in anticancer research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. The core tetrahydrobenzo[b]thiophene structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including notable antitumor properties . Specifically, analogs of this chemical class have been investigated as inhibitors of key enzymes involved in cancer cell metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) . The inhibition of these enzymes disrupts the "Warburg effect"—a metabolic shift to glycolysis characteristic of many proliferating tumor cells—thereby targeting a fundamental mechanism of cancer cell survival and growth . The structural features of this compound, including the 3-bromobenzamido substituent and the carboxamide group, are typical of molecules engineered for targeted biological activity and are amenable to further synthetic modification for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in projects aimed at developing novel oncology therapeutics. It is particularly relevant for in vitro assays evaluating cytotoxic activity, apoptosis induction, and metabolic inhibition in various cancer cell lines . As with all compounds of this nature, proper handling procedures must be followed, and it should be stored according to recommended conditions to ensure stability.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLJVOASCMIIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.

Scientific Research Applications

The compound 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on pharmacological uses, synthetic methodologies, and biological activities.

Molecular Formula and Weight

  • Molecular Formula: C16H15BrN2O2S
  • Molecular Weight: 379.3 g/mol

Structural Characteristics

The compound features a tetrahydrobenzo[b]thiophene core substituted with a bromobenzamide group and a carboxamide functional group, which contributes to its diverse reactivity and biological activity.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity: Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit cytotoxic effects against cancer cell lines. The introduction of the bromobenzamide moiety may enhance these properties by improving bioavailability and selectivity toward cancer cells .
  • Antimicrobial Properties: Compounds with similar structures have shown promising antimicrobial activities. The presence of the bromine atom is thought to play a crucial role in enhancing these effects by altering the electronic properties of the molecule .
  • Anti-inflammatory Effects: Some studies suggest that related compounds can modulate inflammatory pathways, potentially serving as lead compounds for developing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with readily available benzamides and thiophenes.
  • Key Reactions: Reactions such as amide bond formation and cyclization are crucial for constructing the core structure. Recent advancements in synthetic techniques, including copper-mediated reactions, have been employed to streamline the synthesis of similar compounds .

Biological Activities

Several studies have reported on the biological activities of related compounds:

  • Antioxidant Activity: Compounds structurally related to this compound have demonstrated antioxidant properties through various assays (e.g., DPPH and ABTS) indicating potential applications in combating oxidative stress-related diseases .
  • Diabetic Potential: Some derivatives have been screened for anti-diabetic effects, showing potential in regulating blood glucose levels and improving insulin sensitivity .

Table: Summary of Research Findings on Related Compounds

Study ReferenceCompound StudiedKey FindingsApplications
2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideCytotoxicity against cancer cellsAnticancer drug development
Benzamide derivativesAntimicrobial activity against various pathogensAntimicrobial agents
Tetrahydrobenzothiophene analoguesAnti-inflammatory properties observedPotential anti-inflammatory drugs
Coumarin derivativesAntioxidant potential via DPPH assayAntioxidant therapies
Benzimidazole-coumarin hybridsAnti-diabetic effects notedDiabetes management

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Anticancer Activity

  • The brominated analog (Target Compound) outperforms non-halogenated derivatives in cytotoxicity against A-549 lung cancer cells. For example, replacing bromine with methoxy (e.g., 2-(3,5-dimethoxybenzamido)-6-methyl analog) reduces activity by ~30% .
  • SAR Insight : Electron-withdrawing substituents (e.g., Br, Cl) at the benzamido position enhance DNA intercalation or topoisomerase inhibition, while electron-donating groups (e.g., OCH₃) diminish potency .

Antioxidant Activity

  • Carboxamide derivatives with polar substituents (e.g., cyano in Compound 92b) exhibit superior DPPH scavenging (55–57%) compared to esterified analogs (<40%) .
  • SAR Insight: Hydrogen-bond donors (amide, nitrile) stabilize radical intermediates, while hydrophobic groups (e.g., ethyl esters) reduce solubility and activity .

Neurological Targets

  • Compound 122’s AChE inhibition (60%) surpasses donepezil (40%) due to dual binding via piperazine and carboxamide groups .
  • JAMI1001A’s AMPA receptor modulation is structure-dependent: Trifluoromethylpyrazole enhances binding affinity, while methyl substitution on the tetrahydrobenzo[b]thiophene core optimizes pharmacokinetics .

Toxicity and Selectivity

  • The Target Compound and its brominated analogs (e.g., S8) show moderate toxicity (IC₅₀ >10⁻⁵ M in normal cell lines), whereas non-halogenated derivatives (e.g., 2-cyanoacetamido analogs) exhibit lower cytotoxicity .
  • Piperazine-containing derivatives (e.g., Compound 122) demonstrate high selectivity for AChE over butyrylcholinesterase (BChE), reducing off-target effects .

Biological Activity

2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C18H18BrN2O3S
  • Molecular Weight : 408.30 g/mol

The structural representation includes a bromobenzamide substituent and a tetrahydrobenzothiophene core, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes that play critical roles in various biochemical pathways.
  • Receptor Binding : Potential binding to receptors involved in signaling pathways could modulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were promising, indicating potential therapeutic applications in treating infections caused by resistant strains.

CompoundTarget PathogenMIC (µg/mL)
2-(3-Bromobenzamido)-...E. coli62.5
2-(3-Bromobenzamido)-...S. aureus78.12

Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Case Studies

  • Case Study on Antibacterial Activity :
    A recent study focused on the antibacterial efficacy of various benzothiophene derivatives. The results indicated that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as alternative treatments for resistant infections.
  • Case Study on Cancer Treatment :
    Another investigation assessed the antiproliferative effects of related compounds on multiple cancer cell lines. Results indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

  • Answer : The compound can be synthesized via condensation reactions using 3-bromobenzoyl chloride with tetrahydrobenzo[b]thiophene precursors. Typical procedures involve refluxing in polar solvents (e.g., 1,4-dioxane or ethanol) with catalysts like triethylamine. Purification often employs column chromatography or HPLC, as demonstrated in the synthesis of structurally related tetrahydrobenzo[b]thiophene derivatives .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH, C=O, C-Br) via characteristic absorption bands .
  • NMR (¹H and ¹³C) : Resolves hydrogen and carbon environments, particularly distinguishing aromatic vs. aliphatic protons and confirming substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Answer :

  • Acetylcholinesterase Inhibition : Use Ellman’s assay to measure IC₅₀ values via spectrophotometric monitoring of substrate hydrolysis .
  • Antibacterial Activity : Employ broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates compared to ethanol, as shown in analogous syntheses .
  • Catalyst Tuning : Triethylamine or DMAP can improve acylation efficiency .
  • Temperature Control : Prolonged reflux (8–12 hours) ensures complete conversion, but shorter times may reduce side products .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Answer : Systematic SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., Br at the 3-position): Enhance stability and target binding via hydrophobic interactions .
  • Methyl Group at C5 : Increases lipophilicity, potentially improving membrane permeability .
  • Amide vs. Ester Linkages : Amides (e.g., carboxamide) often exhibit higher enzymatic resistance than esters .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase assays) .
  • Purity Verification : Confirm compound integrity via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Triangulation : Combine multiple data sources (e.g., in vitro, molecular docking) to corroborate mechanisms .

Q. How can reaction pathways be probed to minimize byproduct formation?

  • Answer :

  • Mechanistic Studies : Use LC-MS to track intermediate species during synthesis .
  • Computational Modeling : DFT calculations predict energetically favorable pathways for key steps like acylation .

Q. What strategies improve the compound’s stability under storage?

  • Answer :

  • Temperature : Store at –20°C to prevent degradation, as brominated analogs are sensitive to heat .
  • Light Protection : Use amber vials to avoid photolytic cleavage of the C-Br bond .
  • Desiccants : Maintain anhydrous conditions to prevent hydrolysis of the carboxamide group .

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